N-(1-{1-[(8-fluoro-2-quinolinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide
Overview
Description
N-(1-{1-[(8-fluoro-2-quinolinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C23H26FN5O2 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.20705325 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel chemical structures related to N-(1-{1-[(8-fluoro-2-quinolinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide involves complex chemical reactions aimed at creating compounds with potential biological activities. For instance, a series of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized, showcasing the versatility of the chemical structure for modifications and the exploration of their antimicrobial activities (Babu, Srinivasulu, & Kotakadi, 2015). Similarly, compounds with pyrazole and quinoline moieties have been synthesized and analyzed for their structural and functional properties, indicating the compound's relevance in the development of new chemical entities (Shah, Patel, & Patel, 2009).
Antibacterial and Antimicrobial Activities
Research on derivatives of fluoroquinoline, closely related to the query compound, has shown significant antibacterial and antimicrobial activities. These studies involve the synthesis of fluoroquinoline derivatives and their evaluation against a spectrum of bacterial strains, showcasing the potential therapeutic applications of these compounds (Jinbo et al., 1993). The structure-activity relationship of these compounds provides insights into designing more effective antibacterial agents.
Potential in Cancer Research
Compounds with quinoline and pyrazole components have been evaluated for their anticancer activities, with some showing promising results in inducing apoptosis in cancer cells. This line of research highlights the potential use of such compounds in developing new therapeutic strategies for cancer treatment (Zhang et al., 2008).
Chemosensor Applications
The quinoline moiety, as part of the compound's structure, has been utilized in the development of chemosensors for metal ions. These chemosensors exhibit fluorescence changes upon binding to specific ions, such as Zn2+, making them useful in environmental monitoring and biological applications (Kim et al., 2016).
Properties
IUPAC Name |
N-[2-[1-(8-fluoroquinoline-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O2/c1-23(2,3)22(31)27-19-9-12-25-29(19)16-10-13-28(14-11-16)21(30)18-8-7-15-5-4-6-17(24)20(15)26-18/h4-9,12,16H,10-11,13-14H2,1-3H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECCFASGDVAJAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=NN1C2CCN(CC2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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